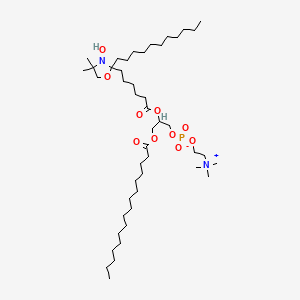
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is a spin-labeled phospholipid analog. It is a derivative of phosphatidylcholine, a major component of biological membranes. The compound is characterized by the presence of a doxyl group, which is a nitroxide radical, at the 7th position of the stearoyl chain. This spin label allows for the study of membrane dynamics and interactions using electron paramagnetic resonance (EPR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and stearic acid, followed by the introduction of the doxyl group at the 7th position of the stearoyl chain. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and spin-labeling processes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to form hydroxylamines.
Substitution: The ester bonds can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are commonly used.
Substitution: Hydrolysis reactions often involve the use of hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Free fatty acids and glycerophosphocholine.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is widely used in scientific research, particularly in the fields of:
Chemistry: Studying membrane dynamics and interactions using EPR spectroscopy.
Biology: Investigating the structural properties of biological membranes and their interactions with proteins and other biomolecules.
Medicine: Exploring the role of membrane lipids in various diseases and developing lipid-based drug delivery systems.
Industry: Developing and testing new materials for biomedical applications, such as liposomes and nanocarriers.
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where the doxyl group acts as a spin label. This allows researchers to study the dynamics and interactions of the membrane using EPR spectroscopy. The nitroxide radical of the doxyl group interacts with the magnetic field, providing information about the local environment and motion of the lipid molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-stearoyl-(16-doxyl)-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is unique due to the specific position of the doxyl group on the 7th carbon of the stearoyl chain. This positioning allows for distinct interactions and dynamics within the membrane, providing unique insights into membrane behavior compared to other spin-labeled phospholipids with different doxyl group positions .
Eigenschaften
Molekularformel |
C46H91N2O10P |
|---|---|
Molekulargewicht |
863.2 g/mol |
IUPAC-Name |
[3-hexadecanoyloxy-2-[6-(3-hydroxy-4,4-dimethyl-2-undecyl-1,3-oxazolidin-2-yl)hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H91N2O10P/c1-8-10-12-14-16-18-19-20-21-22-24-26-29-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-30-28-32-36-46(47(51)45(3,4)41-55-46)35-31-27-25-23-17-15-13-11-9-2/h42,51H,8-41H2,1-7H3 |
InChI-Schlüssel |
KTFKNUDUYUVTGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


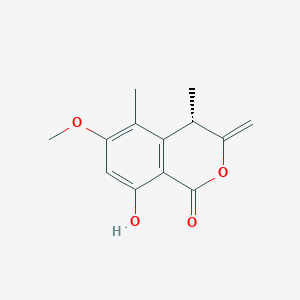
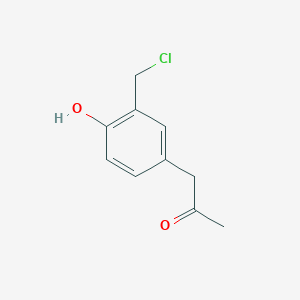
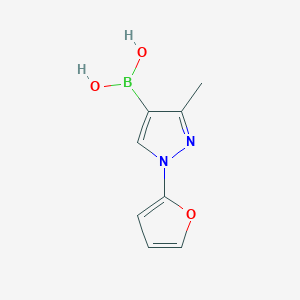
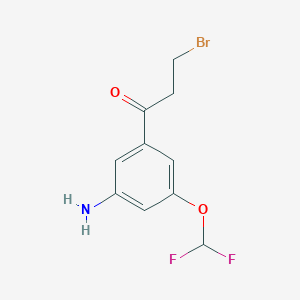
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

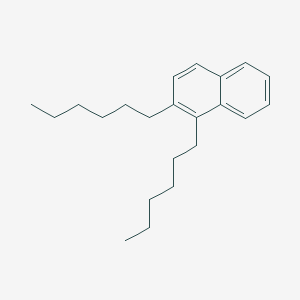
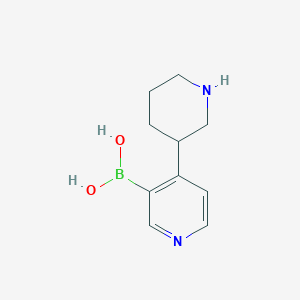
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)
![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)

![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)

